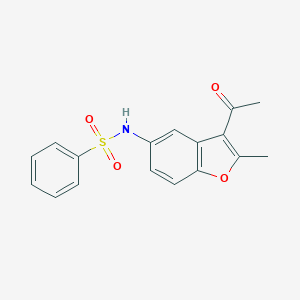
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-benzenesulfonamide, commonly known as AMBS, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of AMBS is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, AMBS has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. Additionally, AMBS has been shown to modulate the activity of various enzymes involved in the production of reactive oxygen species, which play a role in neurodegenerative diseases.
Biochemical and Physiological Effects
AMBS has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. Additionally, AMBS has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AMBS in lab experiments is its ability to inhibit the growth of various cancer cells, making it a potential candidate for cancer therapy. Additionally, AMBS has been shown to have low toxicity in animal models, making it a safer alternative to other cancer drugs. However, one limitation of using AMBS in lab experiments is its limited solubility in water, which may affect its effectiveness in certain applications.
Orientations Futures
There are several future directions for AMBS research, including the development of more efficient synthesis methods, the identification of its specific targets in cancer cells, and the investigation of its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Additionally, the development of AMBS derivatives with improved solubility and bioavailability may enhance its effectiveness as a therapeutic agent.
Méthodes De Synthèse
AMBS can be synthesized through a multi-step process involving the condensation of 3-acetyl-2-methylbenzofuran with benzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure AMBS.
Applications De Recherche Scientifique
AMBS has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, AMBS has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Inflammation research has also shown that AMBS can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, AMBS has demonstrated neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
Formule moléculaire |
C17H15NO4S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15NO4S/c1-11(19)17-12(2)22-16-9-8-13(10-15(16)17)18-23(20,21)14-6-4-3-5-7-14/h3-10,18H,1-2H3 |
Clé InChI |
YGMUNKYGFOAJCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C |
Solubilité |
0.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



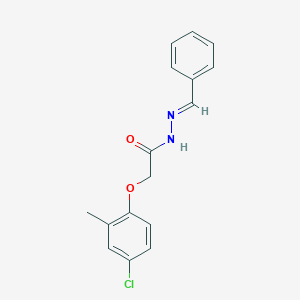
![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230208.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
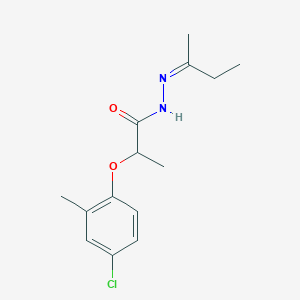
![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-nitrobenzohydrazide](/img/structure/B230236.png)
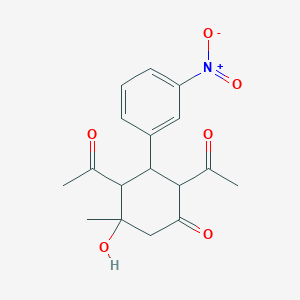
![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)
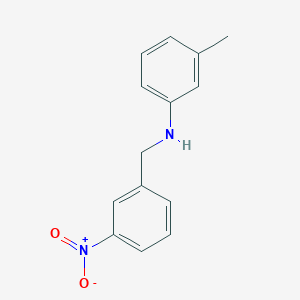
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)
